molecular formula C21H26N4 B2769141 2-Methyl-3-phenyl-7-(piperidin-1-yl)-5-propylpyrazolo[1,5-a]pyrimidine CAS No. 900259-72-5

2-Methyl-3-phenyl-7-(piperidin-1-yl)-5-propylpyrazolo[1,5-a]pyrimidine

Cat. No.: B2769141
CAS No.: 900259-72-5
M. Wt: 334.467
InChI Key: GALILXXDFJXMRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-3-phenyl-7-(piperidin-1-yl)-5-propylpyrazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C21H26N4 and its molecular weight is 334.467. The purity is usually 95%.
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Scientific Research Applications

Targeting Adenosine Receptors

  • 7-Amino-2-phenylpyrazolo[4,3-d]pyrimidine derivatives, which are structurally similar to 2-Methyl-3-phenyl-7-(piperidin-1-yl)-5-propylpyrazolo[1,5-a]pyrimidine, have been synthesized to target human adenosine A1 and A2A receptor subtypes. These compounds exhibit varied affinities for these receptors, with some showing good selectivity for the hA2A AR subtype. Molecular modeling studies have been conducted to understand the interaction mechanisms with these receptors (Squarcialupi et al., 2017).

Antipyretic, Hypothermizing, and Anti-inflammatory Properties

  • Studies have identified 2-Phenylpyrazolo[1,5-a]pyrimidine derivatives with interesting antipyretic, hypothermizing, and anti-inflammatory properties. These compounds serve as reference compounds in quantitative structure-activity relationship (QSAR) studies to further explore their pharmacological activities (Pecori Vettori et al., 1981).

Antimetabolites in Purine Biochemical Reactions

  • Pyrazolo[1,5-a]pyrimidines, as purine analogues, have shown beneficial properties as antimetabolites in purine biochemical reactions. These compounds have attracted pharmaceutical interest due to their antitrypanosomal activity, highlighting their potential in treating parasitic infections (Abdelriheem et al., 2017).

Antihypertensive Agents

  • A series of 1,2,4-triazolo[1,5-alpha]pyrimidines, with structural similarities to the compound of interest, have been prepared with morpholine, piperidine, or piperazine moieties and tested for their antihypertensive activities. Some of these compounds showed promising antihypertensive effects in both in vitro and in vivo studies (Bayomi et al., 1999).

Analgesic and Antiparkinsonian Activities

  • Compounds derived from 2-chloro-6-ethoxy-4-acetylpyridine, related to the structure of this compound, have demonstrated good analgesic and antiparkinsonian activities, comparable to established drugs like Valdecoxib and Benzatropine. These findings suggest potential therapeutic applications in treating pain and Parkinson's disease (Amr et al., 2008).

Properties

IUPAC Name

2-methyl-3-phenyl-7-piperidin-1-yl-5-propylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4/c1-3-10-18-15-19(24-13-8-5-9-14-24)25-21(22-18)20(16(2)23-25)17-11-6-4-7-12-17/h4,6-7,11-12,15H,3,5,8-10,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GALILXXDFJXMRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC2=C(C(=NN2C(=C1)N3CCCCC3)C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.